N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine
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Overview
Description
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a chromen-2-one moiety, which is a key structural feature contributing to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine typically involves the reaction of 7-hydroxy-4,8-dimethylcoumarin with an appropriate acylating agent, followed by coupling with L-valine. One common method involves the use of ethylchloroacetate and hydrazine hydrate to form an intermediate, which is then reacted with L-valine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine undergoes various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the chromen-2-one structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant activity and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine involves its interaction with specific molecular targets. The chromen-2-one moiety is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication. This inhibition leads to antimicrobial effects. Additionally, the compound’s structure allows it to interact with various cellular pathways, contributing to its anticancer and anticoagulant activities .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromen-2-one core and exhibit similar biological activities.
Coumarin-based chemosensors: Used in bioorganic chemistry and materials science for their fluorescent properties.
Uniqueness
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various scientific applications .
Properties
CAS No. |
955964-41-7 |
---|---|
Molecular Formula |
C18H21NO6 |
Molecular Weight |
347.367 |
IUPAC Name |
(2S)-2-[[2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-9(2)16(18(22)23)19-14(20)8-24-13-6-5-12-10(3)7-15(21)25-17(12)11(13)4/h5-7,9,16H,8H2,1-4H3,(H,19,20)(H,22,23)/t16-/m0/s1 |
InChI Key |
SDEMVLSSINEWSY-INIZCTEOSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C(C)C)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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